molecular formula C17H11Cl2NO2 B1420560 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-29-5

6-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride

Cat. No. B1420560
M. Wt: 332.2 g/mol
InChI Key: KJYQQONTDOZVII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C17H12ClNO3 . It has a molecular weight of 313.74 . The IUPAC name for this compound is 6-chloro-2-(2-methoxyphenyl)-4-quinolinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H12ClNO3/c1-22-16-5-3-2-4-11(16)15-9-13(17(20)21)12-8-10(18)6-7-14(12)19-15/h2-9H,1H3,(H,20,21) . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 313.74 . The InChI key, which is a unique identifier for chemical substances, is DJOFGJZYTDFRFZ-UHFFFAOYSA-N .

Scientific Research Applications

Crystal Structure Analysis

The compound's structural properties have been analyzed, showing specific angles formed by the quinoline ring system and methoxyphenyl ring with the propenone linkage, contributing to the understanding of its crystalline form. This analysis aids in the study of molecular interactions and the development of materials with desired properties (Loh et al., 2010).

Gold(III) Complex Formation

Research has shown that 6-substituted 4-phenyl-2-(2'-pyridyl)quinolines, including derivatives with methoxy groups, can be synthesized efficiently and used to form gold(III) complexes. These complexes have been characterized and studied, providing insights into their potential applications in catalysis and material science (Laguna et al., 2014).

Optical Property Studies

The structural and optical properties of certain quinoline derivatives have been studied, showing how specific substitutions can affect these properties. Such research is crucial for the development of new optical materials and devices (Zeyada et al., 2016).

Synthesis Methodologies

Studies have also focused on the synthesis of quinoline derivatives, providing new methods that can be used for the preparation of various compounds for research and industrial applications. For instance, innovative synthesis routes in ionic liquids have been explored, offering environmentally friendly alternatives to traditional synthesis methods (Jia-chen, 2014).

Pharmacological Research

While direct applications of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride in pharmacology were not found, related compounds exhibit significant pharmacological properties, such as diuretic effects. This suggests potential areas of research where derivatives of the compound could be explored for therapeutic uses (Shishkina et al., 2018).

Antibacterial Activity

Quinoline derivatives have been investigated for their antibacterial properties, showing the potential of such compounds in developing new antibacterial agents. This area of research is crucial in the fight against resistant bacterial strains (Alavi et al., 2017).

Safety And Hazards

The compound is classified as an irritant . More detailed safety information and the Material Safety Data Sheet (MSDS) can be found on the product’s page .

properties

IUPAC Name

6-chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO2/c1-22-16-5-3-2-4-11(16)15-9-13(17(19)21)12-8-10(18)6-7-14(12)20-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYQQONTDOZVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801198060
Record name 6-Chloro-2-(2-methoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride

CAS RN

1160263-29-5
Record name 6-Chloro-2-(2-methoxyphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-(2-methoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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